molecular formula C15H12N2O4S B2700257 N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 1321686-82-1

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2700257
CAS RN: 1321686-82-1
M. Wt: 316.33
InChI Key: BIIHHPFVMRCLQP-FOCLMDBBSA-N
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Description

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.33. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • The compound and its derivatives have been synthesized and subjected to various chemical reactions, demonstrating their versatility in organic synthesis. For instance, 2-(furan-2-yl)benzo[e][1,3]benzothiazole was synthesized through a series of reactions involving naphthalen-1-amine, furan-2-carbonyl chloride, and P2S5, followed by oxidation and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Biological Activity

  • Novel compounds derived from this chemical structure have been synthesized and screened for biological activities such as anti-inflammatory and analgesic effects. For instance, a study synthesized novel benzodifuranyl compounds, including derivatives of this compound, and found significant COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Screening

  • Some derivatives have been evaluated for their antimicrobial properties. For instance, compounds prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole were screened against various bacteria and fungi, showing comparable efficacy to standard drugs (Patel & Shaikh, 2010).

Electrophilic Substitution Reactions

  • The compound's derivatives have been subjected to electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, demonstrating their reactivity and potential for further chemical modifications (Aleksandrov et al., 2017).

Leishmanicidal Activity

  • Some derivatives have shown potential in inhibiting the growth of Leishmania infantum, indicating their potential use in treating diseases like leishmaniasis (Dias et al., 2015).

Anti-cancer Potential

  • Certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents. For instance, a study identified compounds with strong cytotoxicity against human breast cancer and liver cancer cell lines (Jiang et al., 2014).

Chemical Synthesis

  • The versatility of this compound in chemical synthesis is evident in its use for creating a variety of novel chemical structures, showcasing its potential in the field of medicinal chemistry and drug design (Zhang et al., 2017).

properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-17-9-7-11-12(21-6-5-20-11)8-13(9)22-15(17)16-14(18)10-3-2-4-19-10/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIHHPFVMRCLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CO4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide

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